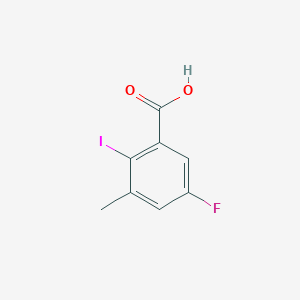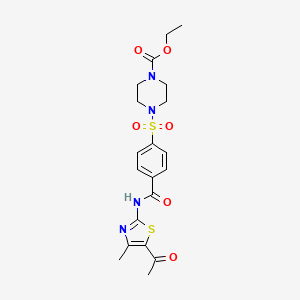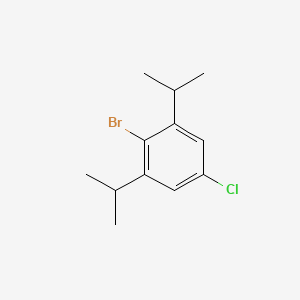
Lin28-let-7a antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lin28-let-7a antagonist 1, also known as compound 1632, is a potent antagonist of Lin28/pre-let-7 interaction . It inhibits Lin28A binding to pre-let-7a-2 with an IC50 of 8 μM . This compound shows a clear antagonistic effect against the Lin28-let-7a interaction .
Synthesis Analysis
The synthesis of this compound involves the use of short modified oligoribonucleotides, known as 'looptomirs’ . These looptomirs selectively antagonize the docking of Lin28, but still permit processing of pre-let-7a-2 by Dicer . This results in the restoration of mature let-7 synthesis and inhibition of growth and clonogenic potential in Lin28 overexpressing hepatocarcinoma cells .Molecular Structure Analysis
The molecular weight of this compound is 583.59 . Its molecular formula is C31H29N5O7 . The compound appears as a solid, light yellow to yellow in color .Chemical Reactions Analysis
This compound shows a clear antagonistic effect against the Lin28-let-7a interaction . It inhibits the Lin28A binding to pre-let-7a-2, with an IC50 of 8 μM . This compound also inhibits the Lin28B-let-7 interaction, albeit with slightly reduced potency .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 583.59 and a molecular formula of C31H29N5O7 . It is light yellow to yellow in color . The compound is stable at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 2 years and -20°C for 1 year .科学的研究の応用
1. Cancer Research and Therapeutics
Studies have shown the significant role of Lin28-let-7a antagonist in cancer research. Lin28, an RNA-binding protein, blocks the synthesis of the let-7 microRNA tumor suppressor in certain cancers. A small-molecule antagonist of Lin28, identified through chemical screening, has been found to rescue let-7 processing and function in Lin28-expressing cancer cells, induce differentiation of mouse embryonic stem cells, and reduce tumor-sphere formation in specific cell lines (Roos et al., 2016). Another study reports the identification of inhibitors that disrupt let-7 oligouridylation, impair Lin28-mediated let-7 biogenesis, and suppress Lin28’s activity in leukemia cells and embryonic stem cells (Wang et al., 2018).
2. Metabolic Regulation
Lin28 and let-7 have been identified as key players in regulating glucose metabolism in adult mice and in reprogramming metabolism during tissue injury and repair. The Lin28/let-7 pathway's role in these metabolic processes suggests potential therapeutic applications for diseases characterized by metabolic dysregulation (Nguyen & Zhu, 2015).
3. Stem Cell Biology
The Lin28/let-7 axis is also important in stem cell biology. It acts as a bistable switch, influencing the differentiation and maintenance of stem cells. Manipulation of this pathway using Lin28-let-7a antagonists can have profound effects on stem cell properties, offering avenues for therapeutic intervention in regenerative medicine and oncology (Roos et al., 2016).
4. Developmental Biology
This axis is crucial in controlling the timing of embryonic development. Understanding and manipulating this pathway can provide insights into developmental disorders and potential treatments (Nguyen & Zhu, 2015).
5. Neurobiology
The Lin28/let-7 pathway has been implicated in neurodegeneration and neuron-related tumorigenesis. Studies suggest that manipulating this pathway could be significant in understanding and treating neurological diseases and injuries (Roos et al., 2016).
作用機序
Lin28-let-7a antagonist 1 acts by blocking the biogenesis of the lethal-7 (let-7) microRNA (miRNA) family . It also directly binds messenger RNA (mRNA) targets, such as IGF-2 mRNA, and alters downstream splicing and translation events . This compound specifically induces the increase in the cellular let-7 levels by targeting Lin28 .
Safety and Hazards
特性
IUPAC Name |
4-[4,4-dimethyl-8-nitro-7-(4-phenylmethoxycarbonylpiperazin-1-yl)chromeno[4,3-c]pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O7/c1-31(2)24-18-32-35(22-10-8-21(9-11-22)29(37)38)28(24)23-16-26(36(40)41)25(17-27(23)43-31)33-12-14-34(15-13-33)30(39)42-19-20-6-4-3-5-7-20/h3-11,16-18H,12-15,19H2,1-2H3,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHKWXUSQTVIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC(=C(C=C3O1)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)[N+](=O)[O-])N(N=C2)C6=CC=C(C=C6)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




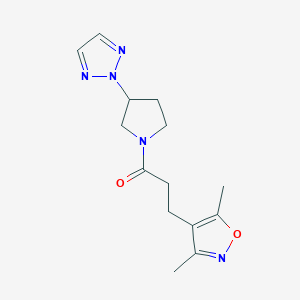
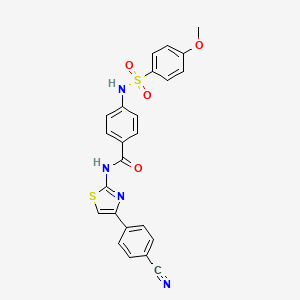
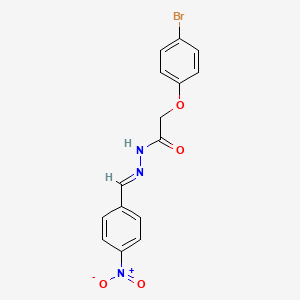
![7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2786458.png)
![1,5-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2786459.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B2786461.png)
![({5-[(8-quinolinyloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B2786462.png)
![(8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride](/img/structure/B2786463.png)
